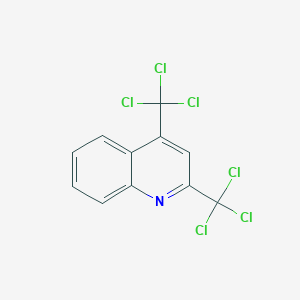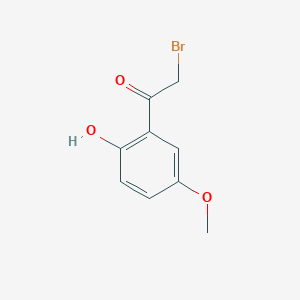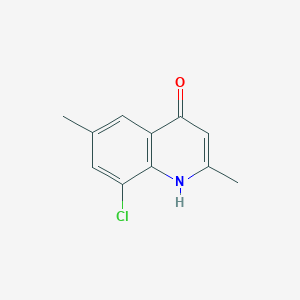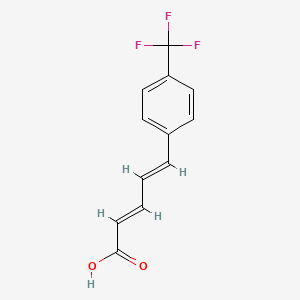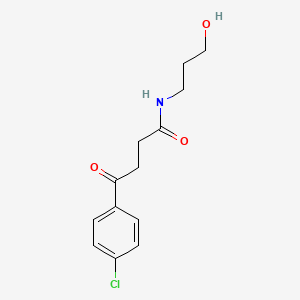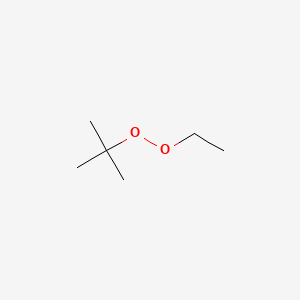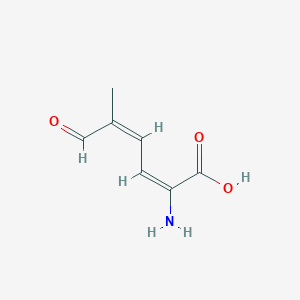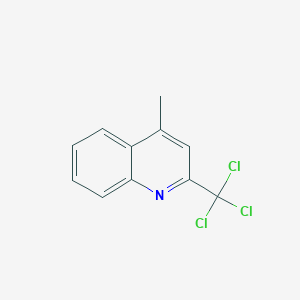
4-Methyl-2-trichloromethylquinoline
描述
4-Methyl-2-trichloromethylquinoline is a chemical compound with the molecular formula C11H8Cl3N and a molecular weight of 260.55 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-trichloromethylquinoline typically involves the reaction of methylquinolines with phosphorus pentachloride in phosphoryl chloride . This reaction yields the corresponding trichloromethylquinoline derivatives. The process is as follows:
Starting Materials: Methylquinolines
Reagents: Phosphorus pentachloride, phosphoryl chloride
Conditions: Heating
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
化学反应分析
Types of Reactions: 4-Methyl-2-trichloromethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with trimethyl phosphite to form methylated products.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are not detailed, quinoline derivatives typically undergo such reactions under appropriate conditions.
Common Reagents and Conditions:
Trimethyl Phosphite: Used in substitution reactions to yield methylated products.
Phosphorus Pentachloride and Phosphoryl Chloride: Used in the initial synthesis.
Major Products:
Methylated Products: Formed from the reaction with trimethyl phosphite.
Trichloromethylquinoline Derivatives: Formed from the initial synthesis process.
科学研究应用
4-Methyl-2-trichloromethylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are not extensively documented.
Industry: Used in the production of various chemical products and materials.
作用机制
The mechanism of action of 4-Methyl-2-trichloromethylquinoline involves its interaction with molecular targets and pathways within biological systems. While specific molecular targets are not detailed, quinoline derivatives generally interact with enzymes and receptors, influencing biological processes. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical reactions .
相似化合物的比较
2-Methylquinoline: Shares a similar quinoline structure but lacks the trichloromethyl group.
4-Chloro-2-methylquinoline: Similar structure with a chloro group instead of a trichloromethyl group.
Uniqueness: 4-Methyl-2-trichloromethylquinoline is unique due to its trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other quinoline derivatives may not be suitable .
属性
IUPAC Name |
4-methyl-2-(trichloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAATIIGFVXJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589196 | |
| Record name | 4-Methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-79-3 | |
| Record name | 4-Methyl-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


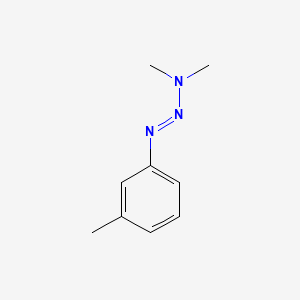
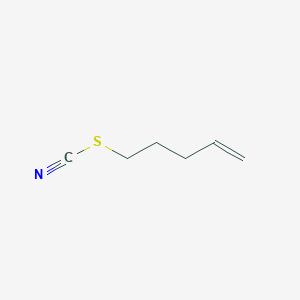
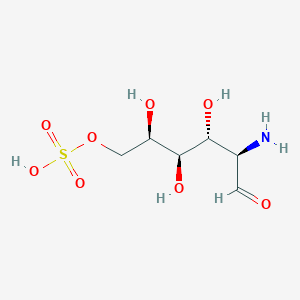

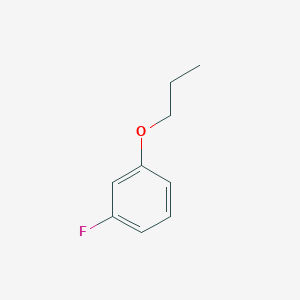
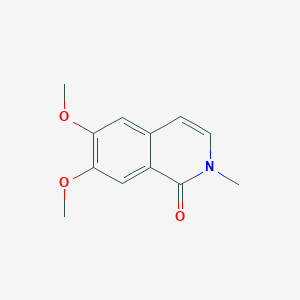
![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)
